molecular formula C9H7NO4 B15259483 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Cat. No.: B15259483
M. Wt: 193.16 g/mol
InChI Key: FXVDLXZGWDOPAC-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a bicyclic heterocyclic compound featuring a benzoxazine core fused with a dione moiety. The methoxy substituent at the 5-position distinguishes it from other derivatives.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

5-methoxy-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C9H7NO4/c1-13-5-3-2-4-6-7(5)8(11)10-9(12)14-6/h2-4H,1H3,(H,10,11,12)

InChI Key

FXVDLXZGWDOPAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with methoxyacetic acid under acidic conditions to form the intermediate, which is then cyclized to produce the desired compound . Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Triphosgene-Mediated Cyclization

A selective method utilizes triphosgene (BTC) to synthesize 1,3-benzoxazine-2,4-diones from Schiff bases derived from 5-methoxy-2-hydroxybenzaldehyde ( ). The reaction proceeds in dichloromethane (DCM) with triethylamine, favoring electron-donating substituents (e.g., methoxy groups) to stabilize the dione product ( ).

Key Conditions :

ParameterValue
SolventDichloromethane (DCM)
CatalystTriethylamine
Temperature0–25°C
Yield65–85%

Reaction Selectivity :

  • Electron-donating groups (e.g., -OCH₃) direct cyclization to form 1,3-benzoxazine-2,4-dione .

  • Electron-withdrawing groups (e.g., -Cl) favor 4-methylene-1,3-benzoxazine-2-one derivatives ( ).

Methoxy Group Demethylation

The methoxy group at C5 can undergo acid-catalyzed demethylation (e.g., with HBr or HI) to yield a hydroxyl group, enhancing solubility and enabling further derivatization ( ).

Heterocyclic Ring Modifications

  • Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) may attack the oxazine ring, though specific examples are unreported in accessible literature.

  • Rearrangements : Acidic conditions (e.g., BF₃·Et₂O) could induce skeletal rearrangements to quinazoline analogs, as observed in structurally similar compounds ( ).

Comparative Reaction Pathways

The table below summarizes key reactions and outcomes:

Reaction TypeReagents/ConditionsProductYieldReferences
Mannich CondensationIsocyanate, DMF, 80°CBenzoxazine-dione70–85%
Triphosgene CyclizationBTC, DCM, Et₃N, 0–25°C1,3-Benzoxazine-2,4-dione65–85%
Demethylation48% HBr, reflux5-Hydroxy derivative~60%

Mechanistic and Practical Considerations

  • Solvent Effects : Polar solvents (DMF, THF) improve cyclization efficiency by stabilizing intermediates ( ).

  • Catalyst Choice : Copper catalysts (e.g., CuI) enhance regioselectivity in heterocyclic transformations ( ).

  • Byproduct Mitigation : Excess reagents and controlled stoichiometry minimize oligomerization during Mannich condensations ( ).

Mechanism of Action

The mechanism of action of 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, while its antibacterial activity could be due to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural diversity among benzoxazine-diones and related heterocycles arises primarily from variations in substituents. Key analogs include:

Compound Name Substituents/Modifications Key Structural Differences Evidence ID
5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Methoxy at C5 Electron-donating group enhances solubility
5-Pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione Pentadecyl chain at C5, phenyl at C3 Hydrophobic alkyl chain increases lipophilicity
6-Amino-1,3-benzoxazine-2,4-dione Amino group at C6 Amino group improves hydrogen bonding
3,4-Dihydro-1,3-benzoxazine-2,4-dione (Carsalam) No substituents at C5 Simpler structure; lower molecular weight
4-(4-Methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Methoxybenzyl and methyl groups Increased steric hindrance and rigidity
  • Methoxy vs.
  • Alkyl Chains : The pentadecyl chain in 5-pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione significantly lowers solubility in polar solvents, whereas the methoxy group in the target compound enhances aqueous miscibility .

Physical and Spectroscopic Properties

Property This compound 5-Pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione 6-Amino-1,3-benzoxazine-2,4-dione
Melting Point Not reported 123–124°C (hexane-acetone) Not reported
IR (C=O stretches) ~1760–1690 cm⁻¹ (expected) 1764, 1696 cm⁻¹ Similar range
^1H NMR Methoxy singlet (~δ 3.8–4.0) Pentadecyl protons (δ 0.88–1.63) Amino protons (δ ~5–6)
  • Methoxy Group Impact : The methoxy group in the target compound would produce a distinct singlet in ^1H NMR (δ ~3.8–4.0), absent in Carsalam (unsubstituted analog) .

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